Cas no 521276-41-5 (ethyl 3-bromo-1-methyl-indole-2-carboxylate)
ethyl 3-bromo-1-methyl-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
- ethyl 3-bromo-1-methylindole-2-carboxylate
- AD-5003
- AG-C-10945
- CTK6F5146
- MolPort-009-195-547
- RP15530
- ethyl 3-bromo-1-methyl-indole-2-carboxylate
- DTXSID20653895
- AKOS005071720
- SB73951
- CS-0453252
- WVA27641
- 1H-Indole-2-carboxylic acid, 3-bromo-1-methyl-, ethyl ester
- A1-00318
- E80290
- 521276-41-5
- SCHEMBL23931478
-
- MDL: MFCD11840987
- Inchi: 1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
- InChI Key: HGXAKECCOMBDMD-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OCC)N(C)C2C=CC=CC=21
Computed Properties
- Exact Mass: 281.00514g/mol
- Monoisotopic Mass: 281.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 31.2Ų
ethyl 3-bromo-1-methyl-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM261131-5g |
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate |
521276-41-5 | 95% | 5g |
$408 | 2021-08-18 | |
| TRC | E030675-250mg |
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate |
521276-41-5 | 250mg |
$ 220.00 | 2022-06-05 | ||
| TRC | E030675-500mg |
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate |
521276-41-5 | 500mg |
$ 365.00 | 2022-06-05 | ||
| Matrix Scientific | 046281-500mg |
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, >95% |
521276-41-5 | >95% | 500mg |
$244.00 | 2023-09-09 | |
| Matrix Scientific | 046281-1g |
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, >95% |
521276-41-5 | >95% | 1g |
$304.00 | 2023-09-09 | |
| Matrix Scientific | 046281-5g |
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, >95% |
521276-41-5 | >95% | 5g |
$698.00 | 2023-09-09 | |
| Chemenu | CM261131-5g |
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate |
521276-41-5 | 95% | 5g |
$408 | 2024-07-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4075-1G |
ethyl 3-bromo-1-methyl-indole-2-carboxylate |
521276-41-5 | 95% | 1g |
¥ 1,623.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4075-5G |
ethyl 3-bromo-1-methyl-indole-2-carboxylate |
521276-41-5 | 95% | 5g |
¥ 5,148.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4075-10G |
ethyl 3-bromo-1-methyl-indole-2-carboxylate |
521276-41-5 | 95% | 10g |
¥ 8,632.00 | 2023-03-13 |
ethyl 3-bromo-1-methyl-indole-2-carboxylate Suppliers
ethyl 3-bromo-1-methyl-indole-2-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on ethyl 3-bromo-1-methyl-indole-2-carboxylate
Recent Advances in the Application of Ethyl 3-Bromo-1-methyl-indole-2-carboxylate (CAS: 521276-41-5) in Chemical Biology and Pharmaceutical Research
Ethyl 3-bromo-1-methyl-indole-2-carboxylate (CAS: 521276-41-5) is a key intermediate in the synthesis of bioactive indole derivatives, which have garnered significant attention in chemical biology and pharmaceutical research due to their diverse pharmacological properties. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This research brief synthesizes the latest findings on the compound's applications, mechanisms, and synthetic pathways, providing a comprehensive overview for researchers in the field.
One of the most notable advancements involves the use of ethyl 3-bromo-1-methyl-indole-2-carboxylate as a precursor in the synthesis of indole-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in constructing selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The bromo-substituent at the 3-position facilitates further functionalization, enabling the introduction of diverse pharmacophores that enhance binding affinity and selectivity. Researchers reported a 40% improvement in inhibitory activity against CDK4/6 compared to previous analogs, underscoring the compound's potential in oncology drug development.
In addition to its role in kinase inhibitor design, ethyl 3-bromo-1-methyl-indole-2-carboxylate has been employed in the synthesis of indole-2-carboxamide derivatives with potent antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters article (2024) described its use in generating compounds with broad-spectrum activity against multidrug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The electron-withdrawing carboxylate group was found to stabilize the indole core, while the bromo-substituent enabled cross-coupling reactions that diversified the molecular scaffold. These derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL, positioning them as promising candidates for further preclinical evaluation.
The compound's synthetic versatility has also been explored in neuroscience research. A 2024 ACS Chemical Neuroscience study utilized ethyl 3-bromo-1-methyl-indole-2-carboxylate to develop serotonin receptor modulators with improved blood-brain barrier permeability. The methyl group at the 1-position was shown to reduce metabolic degradation, while the bromo-substituent allowed for late-stage diversification via Buchwald-Hartwig amination. Resulting compounds displayed nanomolar affinity for 5-HT2A receptors and demonstrated antipsychotic-like effects in rodent models, suggesting potential applications in neuropsychiatric disorder treatment.
From a synthetic chemistry perspective, recent methodological improvements have enhanced the accessibility of ethyl 3-bromo-1-methyl-indole-2-carboxylate. A 2023 Organic Process Research & Development report detailed a scalable, one-pot synthesis from commercially available 1-methylindole, achieving an 85% yield with reduced environmental impact through solvent optimization and catalytic bromination. This advancement addresses previous challenges in large-scale production, facilitating its broader application in drug discovery programs.
In conclusion, ethyl 3-bromo-1-methyl-indole-2-carboxylate (CAS: 521276-41-5) continues to prove its value as a versatile building block in medicinal chemistry. Its unique substitution pattern enables the construction of diverse bioactive molecules with applications across multiple therapeutic areas. Ongoing research is expected to further expand its utility, particularly in targeted drug delivery systems and combination therapies. Researchers are encouraged to explore its potential in emerging areas such as PROTAC design and covalent inhibitor development, where its reactive handles may offer distinct advantages.
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